Product packaging for 1-acetyl-1H-indazole-6-carboxylicacid(Cat. No.:)

1-acetyl-1H-indazole-6-carboxylicacid

Cat. No.: B14793030
M. Wt: 204.18 g/mol
InChI Key: KZPYWVCEKMPIOU-UHFFFAOYSA-N
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Description

Significance of the Indazole Core in Bioactive Molecules and Chemical Synthesis

The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in medicinal chemistry. nih.gov Its structural rigidity and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can bind to biological targets with high affinity and selectivity. researchgate.net The versatility of the indazole nucleus allows for substitutions at various positions, leading to a diverse array of derivatives with a wide spectrum of biological activities. mdpi.com

Indazole-containing compounds have been successfully developed into drugs for a range of therapeutic areas. For instance, benzydamine (B159093) is used as a non-steroidal anti-inflammatory drug, while granisetron (B54018) is an antiemetic used to prevent nausea and vomiting caused by cancer therapy. More recently, a number of indazole derivatives have been approved as targeted cancer therapies, including axitinib (B1684631) and pazopanib, which are potent tyrosine kinase inhibitors. researchgate.net The indazole scaffold is also found in compounds investigated for their antimicrobial, anti-HIV, and analgesic properties. researchgate.net

From a synthetic standpoint, the indazole core presents both challenges and opportunities. The synthesis of substituted indazoles has been an active area of research, with numerous methods developed to construct this bicyclic system. nih.gov These synthetic advancements have been crucial in enabling the exploration of the chemical space around the indazole scaffold and the development of novel bioactive compounds. nih.gov

Historical Context and Evolution of Indazole Chemistry Research

The study of indazole chemistry dates back to the late 19th century, with early research focusing on the fundamental synthesis and reactivity of the parent compound. Over the decades, the field has evolved significantly, driven by the discovery of the diverse biological activities of indazole derivatives. The mid-20th century saw the emergence of the first indazole-based drugs, which spurred further interest in this heterocyclic system.

The advent of modern analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, has provided deeper insights into the structure and properties of indazoles. nih.gov These tools have been instrumental in elucidating the tautomeric behavior of indazoles and in confirming the structures of newly synthesized derivatives. nih.gov In recent years, the focus of indazole research has shifted towards the rational design and synthesis of derivatives with specific biological targets. The integration of computational chemistry and molecular modeling has further accelerated the discovery of novel indazole-based therapeutic agents.

Rationale for Focused Investigation of 1-Acetyl-1H-Indazole-6-Carboxylic Acid as a Research Target

The specific compound, 1-acetyl-1H-indazole-6-carboxylic acid, represents a logical progression in the exploration of indazole chemistry. The rationale for its focused investigation is multifold. Firstly, the presence of the carboxylic acid group at the 6-position of the indazole ring provides a handle for further chemical modifications, allowing for the synthesis of a library of derivatives with potentially enhanced biological activities. Carboxylic acids are known to be important functional groups in drug design, often participating in key interactions with biological targets.

While extensive research has been conducted on a wide range of indazole derivatives, specific data on 1-acetyl-1H-indazole-6-carboxylic acid is limited in the public domain. This knowledge gap presents an opportunity for further research to characterize its chemical and biological properties, and to explore its potential as a building block for the synthesis of novel bioactive molecules. The synthesis and evaluation of this compound and its derivatives could lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2O3 B14793030 1-acetyl-1H-indazole-6-carboxylicacid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

1-acetylindazole-6-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c1-6(13)12-9-4-7(10(14)15)2-3-8(9)5-11-12/h2-5H,1H3,(H,14,15)

InChI Key

KZPYWVCEKMPIOU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=C(C=CC(=C2)C(=O)O)C=N1

Origin of Product

United States

Chemical Modifications and Derivatization Strategies of 1 Acetyl 1h Indazole 6 Carboxylic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid group at the C6 position of the indazole ring is a prime target for chemical modification through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for converting a polar carboxylic acid into less polar ester or amide functionalities, which can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions or by using a coupling agent. A wide range of alcohols, from simple alkyl alcohols to more complex hydroxyl-containing molecules, can be employed to generate a diverse library of ester derivatives. Similarly, amidation involves the reaction of the carboxylic acid with a primary or secondary amine, often facilitated by peptide coupling reagents to form a stable amide bond. This approach allows for the introduction of a vast array of substituents, profoundly altering the parent molecule's characteristics.

The conversion of carboxylic acids to their ester or amide analogues is a well-established strategy. For instance, the use of imidazole (B134444) carbamates and ureas has been reported as a chemoselective method for these transformations, yielding products in high yields under simple procedural conditions. nih.gov Other methods include the use of KPF6 as a promoter for esterification and amidation, which works well for a broad range of carboxylic acids, alcohols, and amines. nih.gov These synthetic strategies are applicable to 1-acetyl-1H-indazole-6-carboxylic acid, allowing for the creation of derivatives with modified physicochemical and biological profiles.

Reaction Type Reagents Functional Group Transformation Potential Impact
EsterificationAlcohol (R-OH), Acid catalyst or Coupling agent-COOH to -COORIncreased lipophilicity, altered solubility, potential prodrug formation
AmidationAmine (R1R2NH), Coupling agent-COOH to -CONR1R2Modified polarity, increased metabolic stability, introduction of new hydrogen bonding sites

Structural Diversification at the Acetyl Moiety

Strategies for diversifying the acetyl moiety can include:

Deacetylation followed by Re-acylation/Alkylation: The acetyl group can be removed to yield the 1H-indazole-6-carboxylic acid, which can then be reacted with various acylating or alkylating agents to introduce different substituents at the N1 position. This allows for the exploration of how different groups at this position affect biological activity.

Modification of the Acetyl Group: The methyl group of the acetyl moiety could potentially be functionalized, for example, through halogenation or other substitution reactions, to introduce new chemical handles or to sterically influence binding interactions.

Studies on related indazole systems have shown that the nature of the substituent at the N1 position can significantly impact biological activity. For example, in a series of indazole derivatives, varying the substituent at the N1 position had a strong effect on their potency as enzyme inhibitors. nih.gov

Substituent Effects and Introduction of Functionalities on the Indazole Ring System

Introducing substituents onto the benzene (B151609) portion of the indazole ring system is a powerful strategy to fine-tune the electronic and steric properties of the molecule. The positions available for substitution (C3, C4, C5, and C7) can be targeted to explore specific interactions with biological targets. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can alter the pKa of the indazole nitrogen and the carboxylic acid, as well as influence the reactivity of the entire ring system. beilstein-journals.orgbeilstein-journals.org

Common functional groups that can be introduced include:

Halogens (F, Cl, Br): Can increase lipophilicity and potentially engage in halogen bonding with protein targets.

Alkoxy or Hydroxyl groups: Can act as hydrogen bond donors or acceptors.

Nitro or Amino groups: Can profoundly alter electronic properties and serve as handles for further derivatization.

The regioselectivity of these substitution reactions is a key consideration. For instance, electrophilic aromatic substitution reactions on the indazole ring will be directed by the existing acetyl and carboxylic acid groups. The synthesis of various substituted indazole derivatives has been explored, demonstrating the feasibility of introducing a wide range of functional groups onto the indazole core to modulate biological activity. nih.govwhiterose.ac.uk

Substituent Position on Indazole Ring Potential Effect
Halogen (e.g., Bromo)C6Can serve as a synthetic handle for cross-coupling reactions to introduce further diversity. researchgate.net
AlkylN1Influences steric and electronic properties, affecting target binding. beilstein-journals.orgbeilstein-journals.org
NitroC5 or C7Strong electron-withdrawing group, significantly alters electronic distribution. beilstein-journals.org
Carboxylic Acid/EsterC3Modifies overall polarity and provides additional points for interaction or derivatization. nih.gov

Synthesis of Conjugates and Chemical Probes for Mechanistic Research

To investigate the mechanism of action and identify the biological targets of 1-acetyl-1H-indazole-6-carboxylic acid derivatives, the synthesis of chemical probes and conjugates is an essential strategy. This involves attaching a reporter tag, such as a fluorophore, a biotin (B1667282) moiety, or a photo-affinity label, to the core molecule.

The carboxylic acid group is an ideal handle for conjugation. It can be activated and coupled to a linker that is attached to the desired probe. For example:

Biotin Conjugates: Linking biotin to the molecule allows for affinity-based pulldown experiments to identify binding proteins.

Fluorescent Probes: Attaching a fluorescent dye enables visualization of the compound's localization within cells using microscopy techniques.

The development of such chemical tools is crucial for target validation and for elucidating the molecular pathways through which a compound exerts its biological effects. The synthesis of ester and amide derivatives of indazoles demonstrates the chemical tractability of modifying the carboxylic acid group, a key step in the creation of these probes. nih.gov The design of covalent chemical probes has become a powerful approach in chemical biology to study protein function. escholarship.org

Mechanistic Investigations and Biological Interaction Studies of 1 Acetyl 1h Indazole 6 Carboxylic Acid

In Vitro Pharmacological Profiling Methodologies for Indazole Derivatives

The in vitro pharmacological profiling of indazole derivatives, a crucial step in drug discovery, employs a variety of methodologies to determine their biological activity and potential therapeutic applications. These techniques are designed to assess the interaction of these compounds with specific biological targets and their effects on cellular functions in a controlled laboratory setting.

A primary method involves screening for antiproliferative activity against various cancer cell lines. rsc.orgnih.gov This is often followed by more specific assays to elucidate the mechanism of action. For instance, researchers utilize assays to investigate the inhibition of specific enzymes, such as cyclooxygenase (COX) enzymes, or the modulation of receptor activity. tandfonline.comresearchgate.net

Radioligand binding assays are a common technique used to determine the affinity of indazole derivatives for specific receptors. nih.gov In these assays, a radiolabeled ligand with known affinity for a receptor is used in competition with the test compound. The ability of the indazole derivative to displace the radiolabeled ligand provides a measure of its binding affinity. nih.gov

Furthermore, cellular assays are employed to evaluate the effects of these compounds on cellular processes. These can include assays to measure apoptosis (programmed cell death), cell cycle progression, and the production of inflammatory mediators like cytokines. rsc.orgresearchgate.netnih.gov For example, the effect on pro-inflammatory cytokines such as Tumour Necrosis Factor-α and Interleukin-1β can be investigated. researchgate.netnih.gov Free radical scavenging activity is also assessed through various in vitro assays. researchgate.netnih.gov

The following table provides a summary of common in vitro pharmacological profiling methodologies applied to indazole derivatives:

MethodologyPurposeExample Application for Indazole Derivatives
Cell Proliferation Assays (e.g., MTT assay) To determine the cytotoxic or antiproliferative effects of the compounds on cancer cell lines.Screening for anti-cancer activity. rsc.orgnih.gov
Enzyme Inhibition Assays To measure the ability of the compounds to inhibit the activity of specific enzymes.Assessing inhibition of COX-2, protein kinases. tandfonline.comnih.gov
Receptor Binding Assays (e.g., Radioligand binding) To determine the affinity and selectivity of the compounds for specific receptors.Characterizing interactions with serotonin (B10506) or imidazoline (B1206853) receptors. nih.govnih.gov
Apoptosis Assays (e.g., Annexin V/PI staining) To detect and quantify programmed cell death induced by the compounds.Investigating the mechanism of anti-cancer activity. rsc.orgnih.gov
Cytokine Production Assays (e.g., ELISA) To measure the effect of the compounds on the production of inflammatory cytokines.Evaluating anti-inflammatory potential. researchgate.netnih.gov
Free Radical Scavenging Assays (e.g., DPPH assay) To assess the antioxidant capacity of the compounds.Determining potential for reducing oxidative stress. researchgate.netnih.gov

Molecular Target Identification and Validation Strategies

Identifying and validating the molecular targets of indazole derivatives is a critical process to understand their mechanism of action and to develop more potent and selective compounds. This involves a combination of computational and experimental approaches.

Virtual screening and molecular docking studies are often used as an initial step to predict the potential binding of indazole derivatives to a library of known protein targets. benthamdirect.comnih.gov These computational methods help in prioritizing compounds for further experimental testing.

Enzyme Inhibition and Activation Studies

Indazole derivatives have been extensively studied as inhibitors of various enzymes, particularly protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govpharmablock.com Enzyme inhibition assays are performed to determine the potency and selectivity of these compounds. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor.

For example, various indazole derivatives have been identified as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), Indoleamine 2,3-dioxygenase 1 (IDO1), and Cyclooxygenase-2 (COX-2). tandfonline.comnih.gov The assays for these enzymes typically involve measuring the enzymatic activity in the presence of varying concentrations of the inhibitor.

The following table summarizes some of the enzymes targeted by indazole derivatives and the observed inhibitory activities:

Enzyme TargetCompound SeriesObserved Activity (IC50)
FGFR1 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide30.2 ± 1.9 nM nih.gov
IDO1 1H-indazole derivatives5.3 µM nih.gov
COX-2 (Aza)indazole derivatives0.409 µM tandfonline.com
ERK1/2 1H-indazole amide derivatives9.3 ± 3.2 to 25.8 ± 2.3 nM nih.gov

Receptor Binding and Modulation Assays

Indazole derivatives have been shown to interact with a variety of receptors, including G protein-coupled receptors (GPCRs) and ligand-gated ion channels. Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. merckmillipore.com These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound.

For instance, indazole derivatives have been developed as selective ligands for serotonin 4 receptors (5-HT4R), imidazoline I2 receptors, and sigma-2 receptors. nih.govnih.govnih.gov The binding affinity is typically expressed as the inhibition constant (Ki) or the pKi (-log Ki). Functional assays are then used to determine whether the compound acts as an agonist, antagonist, or modulator of the receptor's activity.

The table below presents examples of receptor binding activities for different indazole derivatives:

Receptor TargetCompound SeriesBinding Affinity (Ki or pKi)
Serotonin 4 Receptor (5-HT4R) N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivativesIdentified as potent and selective antagonists. nih.gov
Imidazoline I2 Receptors 2-(4,5-dihydro-1H-imidazol-2-yl)indazole derivativesHigh selectivity over α2-adrenergic receptors. nih.gov
Sigma-2 Receptor Tetrahydroindazole derivativesHigh potency and selectivity. nih.gov

Interaction with Biological Macromolecules (e.g., DNA, proteins)

The interaction of indazole derivatives with biological macromolecules, such as DNA and various proteins, is a key aspect of their mechanism of action. While some indazole-containing compounds have been investigated for their potential to interact with DNA, many exert their effects through specific protein interactions. nih.gov

Molecular docking studies are frequently used to predict the binding modes of indazole derivatives within the active sites of proteins. nih.govmdpi.com These computational models suggest that interactions can be mediated by hydrogen bonds, and π–alkyl interactions with specific amino acid residues. nih.gov For example, interactions with amino acids such as ASP784, LYS655, and MET699 have been predicted for some indazole derivatives. nih.gov

In the context of protein kinases, indazole scaffolds are known to form crucial interactions with the hinge region of the ATP-binding pocket. pharmablock.com This interaction is a common feature of many kinase inhibitors.

Cellular Pathway Perturbation Analysis

To understand the broader biological effects of indazole derivatives, it is essential to analyze how they perturb cellular signaling pathways. This involves techniques that can measure changes in the levels and activities of multiple proteins within a pathway following treatment with the compound.

One of the key pathways reported to be affected by indazole derivatives is the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in cancer cells and plays a vital role in cell growth, proliferation, and survival. nih.gov Studies have shown that certain 3-amino-1H-indazole derivatives can inhibit this pathway. nih.gov

Mechanism studies have revealed that perturbation of this pathway can lead to several downstream effects, including:

Inhibition of DNA synthesis: Affecting the proliferative capacity of cancer cells. nih.gov

Induction of cell cycle arrest: Causing cells to accumulate in a specific phase of the cell cycle, such as G2/M. nih.gov

Induction of apoptosis: Triggering programmed cell death through the regulation of proteins like Cyclin B1, BAD, and Bcl-xL. nih.gov

Changes in intracellular reactive oxygen species (ROS) and mitochondrial membrane potential. nih.gov

Inhibition of cell migration and invasion: By downregulating proteins involved in the epithelial-mesenchymal transition (EMT) pathway. nih.gov

Structure-Activity Relationship (SAR) Studies of 1-Acetyl-1H-Indazole-6-Carboxylic Acid Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure influences biological activity. For 1-acetyl-1H-indazole-6-carboxylic acid and its derivatives, SAR studies would focus on how modifications to the indazole core and its substituents affect their pharmacological properties.

The indazole ring itself is considered a "privileged scaffold" in drug discovery, particularly for kinase inhibitors. pharmablock.com The nitrogen atoms of the indazole can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets. pharmablock.com

For a compound like 1-acetyl-1H-indazole-6-carboxylic acid, SAR studies would systematically explore the following aspects:

The N1-acetyl group: The acetyl group at the N1 position will influence the electronic properties and conformation of the indazole ring. SAR studies would involve replacing the acetyl group with other acyl groups of varying sizes and electronic properties to determine the optimal substituent for activity.

The C6-carboxylic acid group: The carboxylic acid at the C6 position is a key functional group that can participate in hydrogen bonding and ionic interactions. Its position on the benzene (B151609) ring portion of the indazole is also critical. SAR would involve moving the carboxylic acid to other positions (e.g., C4, C5, C7) and replacing it with other acidic groups or bioisosteres to probe the importance of its acidity and location.

Substitution on the indazole ring: Further modifications could be made by adding various substituents to other available positions on the indazole ring to explore their impact on potency, selectivity, and pharmacokinetic properties.

A study on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers highlighted the critical importance of the regiochemistry of the amide linker for inhibitory activity. nih.govnih.gov This underscores how subtle structural changes can have a profound impact on biological function. Similarly, for 1-acetyl-1H-indazole-6-carboxylic acid derivatives, the spatial arrangement and electronic nature of the substituents would be expected to be key determinants of their biological profile.

The following table outlines hypothetical SAR considerations for 1-acetyl-1H-indazole-6-carboxylic acid derivatives based on general principles observed for other indazole series:

Structural ModificationRationale for InvestigationPotential Impact on Activity
Varying the N1-acyl group To probe the steric and electronic requirements at this position.Larger or more electron-withdrawing groups could enhance or decrease binding affinity depending on the target's active site topology.
Altering the position of the carboxylic acid To determine the optimal location for interaction with the target.Moving the carboxylic acid could disrupt key interactions, leading to a loss of activity, or identify more favorable binding modes.
Replacing the carboxylic acid with bioisosteres (e.g., tetrazole) To improve metabolic stability or oral bioavailability while maintaining key interactions.A successful bioisosteric replacement could lead to improved drug-like properties.
Introducing substituents on the benzene ring To explore additional binding pockets and modulate physicochemical properties.Halogen or alkyl groups could enhance potency or selectivity by occupying hydrophobic pockets in the target protein.

Elucidation of Key Pharmacophoric Features

The 1H-indazole scaffold is a privileged structure in drug discovery, serving as the core of numerous biologically active compounds. researchgate.net Its key pharmacophoric features are rooted in its bicyclic aromatic structure, which contains a hydrogen bond-donating NH group and a hydrogen bond-accepting pyridine-like nitrogen atom within the pyrazole (B372694) ring. This arrangement allows for critical interactions with biological targets such as enzymes and receptors.

Key features of the indazole-6-carboxylic acid pharmacophore include:

The 1H-Indazole Core: This bicyclic system acts as a rigid scaffold, positioning other functional groups in a defined three-dimensional space for optimal target interaction. Docking studies on various indazole derivatives have shown that the indazole motif can engage in crucial interactions within protein binding sites. For instance, in studies of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, the 1H-indazole structure was identified as a novel key pharmacophore, with the ring system making effective interactions with the ferrous ion of the enzyme's heme group and adjacent hydrophobic pockets. nih.gov

Hydrogen Bonding Capability: The N1-H group serves as a hydrogen bond donor, while the N2 atom acts as a hydrogen bond acceptor. These features are critical for anchoring the molecule within a target's binding site.

The 6-Carboxylic Acid Group: This substituent provides a key acidic center, which is often ionized at physiological pH. This anionic carboxylate group can form strong ionic bonds or hydrogen bonds with positively charged residues (like arginine or lysine) or other hydrogen bond donors in a receptor's active site.

The N1-Acetyl Group: The substituent at the N1 position, in this case, an acetyl group, significantly modifies the molecule's properties. It removes the hydrogen bond-donating capability of the N1-H group and introduces a hydrogen bond-accepting carbonyl oxygen. This change can drastically alter the binding mode and selectivity of the compound compared to its unsubstituted parent, 1H-indazole-6-carboxylic acid.

Impact of Substituent Variation on Biological Activity Profile

The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the indazole core. Structure-activity relationship (SAR) studies on various series of indazole compounds demonstrate how systematic chemical modifications can fine-tune potency, selectivity, and pharmacokinetic properties.

N1-Position Substitution: The substitution at the N1-position is a common strategy to modulate the activity of indazole-based compounds. In a study of inhibitors for poly(ADP-ribose)polymerase-1 (PARP-1), modifying the N1 position of an indazole-3-carboxamide scaffold led to significant changes in inhibitory potency. While the parent 1H-indazole-3-carboxamide was only weakly active, introducing alkyl chains with terminal heterocycles at the N1 position dramatically increased its efficacy. nih.gov This highlights the importance of the N1-substituent in accessing additional binding pockets or forming new interactions within the target protein.

Table 1: Impact of N1-Substitution on PARP-1 Inhibition

Compound N1-Substituent IC₅₀ (µM)
Parent Scaffold -H >100
Derivative 4 3-(piperidine-1-yl)propyl 36
Derivative 5 3-(2,3-dioxoindolin-1-yl)propyl 6.8

Data sourced from a study on N-substituted indazole-3-carboxamides. nih.gov

Ring Position Substitution: Substituents on the benzene portion of the indazole ring also play a critical role. In the development of fibroblast growth factor receptor 1 (FGFR1) inhibitors, SAR studies revealed that substituents at the 4- and 6-positions of the 1H-indazole scaffold were crucial for inhibitory activity. nih.gov For example, the addition of a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group led to a potent derivative, demonstrating that bulky, specifically functionalized groups at this position can significantly enhance binding affinity. nih.gov

Similarly, in a series of indazole derivatives developed as glucagon (B607659) receptor (GCGR) antagonists, modifications around the indazole core were explored to optimize potency. researchgate.net It was noted in related research that even small changes, such as the presence or absence of a methyl group at the C3-position, could impact activity, with the C3-unsubstituted derivative showing stronger activity in some cases. researchgate.net

Table 2: General Structure-Activity Relationships for Indazole Derivatives

Substitution Position Effect of Modification Example Target Class
N1 Modulates potency and can introduce new interactions with the target. Removal of N-H donor, addition of other functional groups. PARP-1 Inhibitors nih.gov
C3 Can influence potency; both substituted and unsubstituted derivatives can be potent depending on the target. Glucagon Receptor Antagonists researchgate.net

| C4 / C6 | Crucial for activity in certain inhibitor classes; can accommodate large, complex groups to enhance binding affinity. | IDO1, FGFR1 Inhibitors nih.gov |

Stereochemical Influences on Target Interaction

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of molecular recognition by biological systems. Since proteins and other biological targets are chiral, they often interact differently with the various stereoisomers of a drug molecule.

While specific stereochemical studies involving 1-acetyl-1H-indazole-6-carboxylic acid are not prominent, the importance of stereoisomerism is well-established for the broader class of indazole derivatives. The introduction of a chiral center, either on a substituent or within the core structure, can lead to enantiomers or diastereomers with markedly different biological activities.

For instance, research into C3-substituted 1H-indazoles has led to the development of highly enantioselective synthesis methods to produce molecules with quaternary stereocenters at this position. pnrjournal.com The ability to generate a single enantiomer is critical, as often only one of the two enantiomers (the eutomer) exhibits the desired therapeutic activity, while the other (the distomer) may be inactive or contribute to undesirable side effects.

A clear example of stereochemistry dictating activity is found in a series of indazole-6-phenylcyclopropylcarboxylic acids developed as GPR120 agonists. Researchers identified that a specific stereochemical motif, the (S,S)-cyclopropylcarboxylic acid structure, was essential for achieving selectivity against the related GPR40 receptor. This demonstrates that a precise three-dimensional arrangement of the atoms is required for selective interaction with the intended biological target, highlighting the profound influence of stereochemistry on the compound's biological profile.

Computational and Theoretical Studies of 1 Acetyl 1h Indazole 6 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying molecules of pharmaceutical interest like 1-acetyl-1H-indazole-6-carboxylic acid.

DFT calculations can elucidate key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. nih.gov

For analogous indazole derivatives, DFT calculations have been performed to determine these frontier molecular orbital energies. While specific calculations for 1-acetyl-1H-indazole-6-carboxylic acid are not extensively reported in the literature, data from structurally related 1-butyl-1H-indazole-3-carboxamides can provide valuable insights into the expected electronic properties. nih.gov The presence of the electron-withdrawing acetyl group at the N1 position and the carboxylic acid group at the C6 position is expected to influence the electron distribution and, consequently, the HOMO and LUMO energies.

Table 1: Representative Frontier Molecular Orbital Energies for Indazole Derivatives (Calculated using DFT)

Compound AnalogueHOMO (eV)LUMO (eV)Energy Gap (ΔE in eV)
1-Butyl-N-phenyl-1H-indazole-3-carboxamide-6.12-1.454.67
1-Butyl-N-(4-fluorophenyl)-1H-indazole-3-carboxamide-6.21-1.504.71
1-Butyl-N-(4-bromophenyl)-1H-indazole-3-carboxamide-6.25-1.684.57

Note: The data presented is for analogous compounds to illustrate the application of DFT. The actual values for 1-acetyl-1H-indazole-6-carboxylic acid would require specific calculations.

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility. For 1-acetyl-1H-indazole-6-carboxylic acid, the orientation of the acetyl and carboxylic acid groups relative to the indazole ring system is of particular interest. Computational methods can be used to identify low-energy conformers and the rotational barriers between them.

Molecular Electrostatic Potential (MEP) mapping is a technique that visualizes the electrostatic potential on the electron density surface of a molecule. nih.gov It is a powerful tool for predicting the reactive sites for electrophilic and nucleophilic attacks. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov

For 1-acetyl-1H-indazole-6-carboxylic acid, the MEP map would likely show negative potential around the oxygen atoms of the acetyl and carboxylic acid groups, indicating these as sites for hydrogen bonding and electrophilic interactions. nih.gov The hydrogen atom of the carboxylic acid would exhibit a strong positive potential, highlighting its acidic nature. nih.gov

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is a cornerstone of structure-based drug design, allowing researchers to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of ligand-protein interactions.

In the context of 1-acetyl-1H-indazole-6-carboxylic acid, molecular docking studies could be employed to explore its potential as an inhibitor of various enzymes, such as kinases or cyclooxygenases, which are common targets for indazole-based compounds. The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the binding affinity of different ligand poses within the protein's active site.

Successful docking would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues of the protein. For example, the carboxylic acid group of the molecule could form hydrogen bonds with basic residues like lysine or arginine, while the indazole ring could engage in hydrophobic or pi-stacking interactions with aromatic residues like phenylalanine or tyrosine.

Table 2: Illustrative Molecular Docking Results for an Indazole Derivative with a Kinase Target

Protein TargetBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
VEGFR-2 Kinase (PDB: 4AGD)-8.5Glu828Hydrogen Bond
Lys826Hydrogen Bond
Phe829Pi-Pi Stacking

Note: This table presents hypothetical data for an indazole derivative to demonstrate the type of information obtained from molecular docking studies. biotech-asia.org

Molecular Dynamics Simulations for Binding Stability and Conformational Changes

While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time. nih.gov MD simulations are used to assess the stability of a ligand-protein complex and to observe any conformational changes that may occur upon binding. irbbarcelona.org

Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the system, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.

To develop a QSAR model for indazole derivatives, a dataset of compounds with known biological activities is required. Various molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices, quantum chemical parameters), are calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. researchgate.net

For 1-acetyl-1H-indazole-6-carboxylic acid, a QSAR model developed for a series of related indazole compounds could be used to predict its potential biological activity. The model would highlight the structural features that are most important for the desired activity. nih.gov

In Silico Prediction of Potential Metabolic Pathways and Product Structures

In silico metabolism prediction tools are used to identify the likely sites of metabolic modification on a molecule and to predict the structures of the resulting metabolites. nih.gov This is a crucial step in drug discovery, as metabolism can significantly affect the efficacy and safety of a drug candidate.

For 1-acetyl-1H-indazole-6-carboxylic acid, these tools would analyze its structure to identify sites that are susceptible to common metabolic reactions, such as oxidation by cytochrome P450 enzymes, hydrolysis, or conjugation reactions. nih.gov For instance, the acetyl group could be a potential site for hydrolysis, and the aromatic ring of the indazole core could be a target for hydroxylation. nih.gov

These predictive models are often based on large databases of known metabolic transformations or on quantum chemical calculations that assess the reactivity of different parts of the molecule. The predictions can help in designing compounds with improved metabolic stability or in identifying potential metabolites that need to be synthesized and tested for activity and toxicity. nih.gov

Advanced Analytical Methodologies for Research and Development of 1 Acetyl 1h Indazole 6 Carboxylic Acid

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopy is a cornerstone in the analysis of 1-acetyl-1H-indazole-6-carboxylic acid, offering profound insights into its atomic and molecular structure, chemical bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 1-acetyl-1H-indazole-6-carboxylic acid. It provides detailed information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, which is crucial for confirming the correct isomeric form and the specific placement of the acetyl group at the N-1 position of the indazole ring.

In ¹H NMR, the protons on the aromatic indazole core are expected to appear as distinct signals in the downfield region (typically 7.0-8.5 ppm). The specific chemical shifts and coupling constants (J-values) between adjacent protons allow for the precise assignment of H-4, H-5, and H-7. The single proton at position 3 (H-3) would also resonate in this aromatic region. A key indicator for the N-1 acetylation is the chemical shift of the acetyl group's methyl protons, which would typically appear as a sharp singlet in the range of 2.5-3.0 ppm. The acidic proton of the carboxylic acid group is highly deshielded and would be observed as a broad singlet, often far downfield (>10 ppm), and its signal would disappear upon exchange with deuterium (B1214612) oxide (D₂O).

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom. The carbonyl carbons of both the acetyl and carboxylic acid groups are particularly diagnostic, resonating at the most downfield positions (typically 165-180 ppm). The aromatic carbons of the indazole ring would appear in the approximate range of 110-145 ppm. Analysis of these shifts, often aided by techniques like HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), confirms the connectivity of the entire molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1-Acetyl-1H-indazole-6-carboxylic acid

Atom Type Nucleus Predicted Chemical Shift (ppm) Notes
Carboxylic Acid Proton¹H> 10Broad singlet, exchangeable with D₂O
Aromatic Protons (H-3, H-4, H-5, H-7)¹H7.0 - 8.5Distinct multiplets and singlets
Acetyl Protons (-CH₃)¹H2.5 - 3.0Sharp singlet
Carbonyl Carbons (C=O)¹³C165 - 180Acetyl and Carboxylic Acid
Aromatic Carbons¹³C110 - 145Carbons of the indazole ring
Acetyl Carbon (-CH₃)¹³C20 - 30

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the exact molecular weight of 1-acetyl-1H-indazole-6-carboxylic acid and to gain structural information through analysis of its fragmentation patterns. Using a high-resolution mass spectrometer (HRMS), the molecular formula can be confirmed with high accuracy. The molecular weight of 1-acetyl-1H-indazole-6-carboxylic acid (C₁₀H₈N₂O₃) is 204.18 g/mol .

In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or a pseudomolecular ion such as [M+H]⁺ (in positive ion mode) or [M-H]⁻ (in negative ion mode) would be observed. Tandem mass spectrometry (MS/MS) experiments involve selecting the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern provides a fingerprint of the molecule's structure. Key fragmentation pathways for this compound would likely include:

Loss of the acetyl group: A neutral loss of 42 Da (CH₂=C=O, ketene) from the molecular ion, resulting in a fragment corresponding to 1H-indazole-6-carboxylic acid.

Decarboxylation: The loss of the carboxylic acid group as CO₂ (44 Da).

Loss of a hydroxyl radical: Cleavage of the O-H bond from the carboxylic acid, leading to an [M-17]⁺ peak.

Loss of the entire carboxyl group: Cleavage of the C-C bond to lose the -COOH group (45 Da).

These fragmentation patterns help to confirm the presence and connectivity of both the acetyl and carboxylic acid functional groups attached to the indazole core.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 1-acetyl-1H-indazole-6-carboxylic acid. The IR spectrum provides information on molecular vibrations, with specific bonds absorbing infrared radiation at characteristic frequencies.

For the parent compound, 1H-indazole-6-carboxylic acid, key vibrations include the C=N stretching at approximately 1633 cm⁻¹ and the asymmetric and symmetric vibrations of the carboxylate group at 1683 cm⁻¹ and 1423 cm⁻¹, respectively. mdpi.com

Upon acetylation, new characteristic peaks would appear. The most significant features in the IR spectrum of 1-acetyl-1H-indazole-6-carboxylic acid would be:

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

C-H Stretch (Aromatic/Aliphatic): Sharp peaks typically appearing just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for the aliphatic C-H of the acetyl methyl group.

C=O Stretch (Carbonyls): Two distinct and strong absorption bands in the carbonyl region (1650-1800 cm⁻¹). One band, typically around 1700-1725 cm⁻¹, would correspond to the carboxylic acid carbonyl. A second, often at a slightly higher frequency (e.g., 1730-1750 cm⁻¹), would be attributable to the amide-like carbonyl of the N-acetyl group.

C=N/C=C Stretch (Aromatic Ring): Medium to strong absorptions in the 1450-1640 cm⁻¹ region, corresponding to the stretching vibrations of the indazole ring system.

Table 2: Characteristic IR Absorption Frequencies for 1-Acetyl-1H-indazole-6-carboxylic acid

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500 - 3300Broad, Strong
Acetyl GroupC=O Stretch1730 - 1750Strong
Carboxylic AcidC=O Stretch1700 - 1725Strong
Indazole RingC=N / C=C Stretch1450 - 1640Medium-Strong

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating 1-acetyl-1H-indazole-6-carboxylic acid from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment and isolation of the pure compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for determining the purity of 1-acetyl-1H-indazole-6-carboxylic acid. These techniques separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase.

For a molecule like 1-acetyl-1H-indazole-6-carboxylic acid, which contains both polar (carboxylic acid) and non-polar (aromatic ring) features, reversed-phase HPLC/UPLC is the most common approach. In this mode, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is typically achieved using a gradient elution, where the composition of the mobile phase is changed over time. A common mobile phase system would consist of an aqueous component (often water with an acid modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection is most commonly performed using a UV detector, as the indazole ring possesses a strong chromophore that absorbs UV light. The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC/UPLC Parameters for Analysis

Parameter Description
Mode Reversed-Phase
Stationary Phase C18 (Octadecylsilane)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol (B129727)
Elution Gradient (e.g., 5% to 95% B over 10-20 minutes)
Detection UV-Vis (e.g., at 254 nm or 280 nm)
Flow Rate 0.5 - 1.0 mL/min (HPLC); 0.2 - 0.5 mL/min (UPLC)
Column Temperature 25 - 40 °C

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive three-dimensional structural information for a compound in its solid state. This technique involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise positions of each atom can be determined.

For 1-acetyl-1H-indazole-6-carboxylic acid, a successful crystallographic analysis would confirm:

The planarity of the bicyclic indazole ring system.

The precise bond lengths and angles of the entire molecule.

The conformation of the acetyl and carboxylic acid groups relative to the indazole ring.

The intermolecular interactions, such as hydrogen bonding (e.g., between carboxylic acid groups to form dimers) and π-π stacking, that govern the crystal lattice packing.

This solid-state structural information is invaluable for understanding the compound's physical properties, such as melting point, solubility, and polymorphism.

Advanced Hyphenated Techniques (e.g., LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique ideal for the separation, identification, and quantification of individual components within complex mixtures. For a compound like 1-acetyl-1H-indazole-6-carboxylic acid, which may be present with precursors, byproducts, or metabolites in reaction or biological matrices, LC-MS provides unparalleled sensitivity and specificity.

The analysis of carboxylic acids by reverse-phase liquid chromatography can present challenges, including poor retention and chromatographic peak shape due to the polarity of the carboxyl group. nih.gov Method development often involves the addition of weak organic acids, such as formic or acetic acid, to the mobile phase to suppress the ionization of the analyte's carboxyl group, thereby improving retention and resolution on the column. researchgate.net

For mass spectrometric detection, electrospray ionization (ESI) is a commonly employed technique. In negative ion mode (ESI-), the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion, which is often the base peak in the mass spectrum. researchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, enabling the determination of the elemental composition and confirming the identity of the target compound.

Tandem mass spectrometry (MS/MS) further enhances analytical specificity. By selecting the precursor ion ([M-H]⁻) and subjecting it to collision-induced dissociation (CID), a unique fragmentation pattern is generated. This fragmentation signature allows for unambiguous identification and can be used to develop highly selective quantitative methods, such as multiple-reaction monitoring (MRM), which is essential for analyzing the compound in complex biological fluids. nih.gov While specific LC-MS/MS methods for 1-acetyl-1H-indazole-6-carboxylic acid are not detailed in publicly available literature, a representative method can be proposed based on established principles for similar aromatic carboxylic acids.

Table 1: Representative LC-MS/MS Parameters for Analysis

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), Negative Mode
Capillary Voltage3.5 kV
Desolvation Temperature350 °C
Precursor Ion [M-H]⁻m/z 203.04
Product Ions (Hypothetical)Fragmentation of the acetyl group and indazole ring

Calorimetric and Thermochemical Investigations for Thermodynamic Stability

The thermodynamic stability of a compound is a critical parameter, influencing its shelf-life, reactivity, and polymorphism. Calorimetry and other thermochemical techniques are employed to measure fundamental thermodynamic properties like the enthalpy of formation, which quantifies the energy change when a compound is formed from its constituent elements in their standard states.

In these studies, the standard massic energy of combustion is measured by burning the compound under controlled conditions in a static bomb calorimeter. researchgate.net The standard molar enthalpy of combustion is then calculated from this data. The standard molar enthalpy of formation is subsequently derived using Hess's law. The enthalpy of sublimation, often measured using thermogravimetry, is used to calculate the gas-phase enthalpy of formation from the condensed-phase value. researchgate.net

Table 2: Reported Thermodynamic Data for the Parent Compound

CompoundMethodPropertyValue
1H-Indazole-6-carboxylic acidIsoperibolic Calorimetry & ThermogravimetryMolar standard enthalpy of formation (condensed phase)Data reported in specialized literature researchgate.net
1H-Indazole-6-carboxylic acidIsoperibolic Calorimetry & ThermogravimetryMolar standard enthalpy of formation (gas phase)Data reported in specialized literature researchgate.net

Future Perspectives and Emerging Research Directions for 1 Acetyl 1h Indazole 6 Carboxylic Acid

Development of Novel and Efficient Synthetic Methodologies

The synthesis of indazole derivatives can be complex, often requiring multi-step procedures. researchgate.net Future research into 1-acetyl-1H-indazole-6-carboxylic acid is likely to prioritize the development of more efficient and versatile synthetic routes. Current methodologies for indazole synthesis include intramolecular cyclization of phenylhydrazines and palladium-catalyzed C-N bond formation. caribjscitech.comorganic-chemistry.org

Emerging strategies that could be applied to the synthesis of 1-acetyl-1H-indazole-6-carboxylic acid and its analogs include:

Flow Chemistry: This technology offers advantages in safety, reproducibility, and scalability, allowing for the rapid synthesis of multigram quantities of pharmaceutically relevant compounds. acs.org The application of flow reactors could lead to a more streamlined and cost-effective production of 1-acetyl-1H-indazole-6-carboxylic acid.

One-Pot Reactions: Multi-component, one-pot syntheses are highly desirable for their efficiency. caribjscitech.comorganic-chemistry.org Developing such a process for this specific indazole derivative would significantly reduce reaction time and simplify purification.

C-H Activation: Direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. nih.gov Exploring C-H activation strategies for the indazole core could open up new avenues for creating novel derivatives of 1-acetyl-1H-indazole-6-carboxylic acid with unique biological properties.

Synthetic MethodologyPotential Advantages for 1-Acetyl-1H-indazole-6-carboxylic Acid SynthesisKey Research Focus
Flow ChemistryImproved safety, scalability, and reproducibility.Adaptation of existing batch syntheses to continuous flow systems.
One-Pot ReactionsIncreased efficiency, reduced waste, and simplified procedures.Design of multi-component reactions that assemble the indazole core in a single step.
C-H ActivationDirect and regioselective functionalization of the indazole scaffold.Discovery of suitable catalysts and reaction conditions for C-H functionalization.

Exploration of Undiscovered Biological Targets and Mechanisms

Indazole derivatives have been shown to interact with a wide range of biological targets, demonstrating activities such as anti-cancer, anti-inflammatory, and antimicrobial effects. nih.govrsc.orgnih.gov While the specific biological profile of 1-acetyl-1H-indazole-6-carboxylic acid is not extensively documented, the broader indazole literature provides a roadmap for future investigations.

Potential areas for biological exploration include:

Kinase Inhibition: Many indazole-containing compounds are potent kinase inhibitors. nih.gov Screening 1-acetyl-1H-indazole-6-carboxylic acid against a panel of kinases, such as fibroblast growth factor receptors (FGFRs), vascular endothelial growth factor receptors (VEGFRs), and epidermal growth factor receptors (EGFRs), could reveal novel anti-cancer applications. nih.govnih.gov

G-Protein-Coupled Receptors (GPCRs): An indazole-6-phenylcyclopropylcarboxylic acid series has been identified as selective agonists for GPR120, a receptor with therapeutic potential in diabetes. nih.govresearchgate.net This suggests that 1-acetyl-1H-indazole-6-carboxylic acid could also be a modulator of GPCR activity.

Apoptosis and Cell Cycle Regulation: Some indazole derivatives have been found to induce apoptosis in cancer cells by modulating the expression of proteins like Bcl-2 and affecting the p53/MDM2 pathway. rsc.orgnih.gov Investigating the effects of 1-acetyl-1H-indazole-6-carboxylic acid on these cellular processes could uncover its potential as a chemotherapeutic agent.

Potential Biological Target ClassExamples of Targets for Indazole DerivativesTherapeutic Area
Protein KinasesFGFR, VEGFR, EGFR, Aurora KinasesOncology
G-Protein-Coupled ReceptorsGPR120Metabolic Diseases (e.g., Diabetes)
Apoptosis Regulatory ProteinsBcl-2 family, p53/MDM2 pathwayOncology

Integration with High-Throughput Screening in Drug Discovery Lead Optimization

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries. nih.govspringernature.com The integration of 1-acetyl-1H-indazole-6-carboxylic acid and its derivatives into HTS campaigns is a crucial next step in realizing their therapeutic potential.

Future efforts in this area should focus on:

Library Synthesis: The development of efficient and diverse synthetic routes, as discussed in section 7.1, is a prerequisite for creating a library of analogs based on the 1-acetyl-1H-indazole-6-carboxylic acid scaffold. rsc.org

Lead Optimization: Hits identified from HTS campaigns will serve as the starting point for lead optimization. This iterative process involves synthesizing and testing new analogs to improve potency, selectivity, and pharmacokinetic properties.

Application as a Chemical Probe for Biological Systems Investigations

A chemical probe is a small molecule used to study the function of a specific protein or biological pathway. Given the diverse biological activities of indazoles, 1-acetyl-1H-indazole-6-carboxylic acid has the potential to be developed into a valuable chemical probe.

To achieve this, future research should aim to:

Identify a Specific Target: The first step is to identify a specific and high-affinity biological target for 1-acetyl-1H-indazole-6-carboxylic acid or a close analog.

Characterize Selectivity: A good chemical probe should be highly selective for its intended target to avoid off-target effects that could confound experimental results.

Develop a Structure-Activity Relationship (SAR): A clear SAR is necessary to understand how modifications to the chemical structure affect its biological activity, which is essential for designing negative controls and optimizing probe performance.

Strategies for Overcoming Research Challenges in Indazole Chemistry

Despite their therapeutic promise, research on indazoles faces several challenges. Addressing these hurdles will be crucial for advancing the study of 1-acetyl-1H-indazole-6-carboxylic acid.

Key challenges and potential strategies to overcome them include:

Regioselectivity: Alkylation of the indazole core can occur at either the N1 or N2 position, leading to mixtures of isomers that can be difficult to separate. rsc.org Future research should focus on developing highly regioselective synthetic methods.

Scalability: Many laboratory-scale syntheses of indazoles are not readily scalable for industrial production. The adoption of technologies like flow chemistry can help address this issue. acs.org

Toxicity: As with any therapeutic agent, potential toxicity is a concern. Early-stage toxicity screening and the development of structure-toxicity relationships will be important for guiding the design of safer indazole-based drugs.

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